8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purines. Purines are nitrogen-containing heterocycles that are widely distributed in nature and play crucial roles in various biological processes
Preparation Methods
The synthesis of 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in DNA synthesis or repair, leading to the disruption of cellular processes and ultimately cell death . The compound’s effects on cellular pathways, such as apoptosis or cell cycle regulation, are also areas of active research.
Comparison with Similar Compounds
Similar compounds to 8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other purine derivatives, such as:
- 2-amino-9-pentyl-3H-purine-6-thione
- 6-chloro-1H-purine
- 6-methylpurine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities
Properties
CAS No. |
682761-92-8 |
---|---|
Molecular Formula |
C22H19N5O3 |
Molecular Weight |
401.426 |
IUPAC Name |
6-(2-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O3/c1-24-19-18(20(28)25(2)22(24)29)26-13-16(14-9-5-4-6-10-14)27(21(26)23-19)15-11-7-8-12-17(15)30-3/h4-13H,1-3H3 |
InChI Key |
KJWAKGQFAZIJFX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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